2-Naphthalenyl octanoate

Enzyme Kinetics Lipase Assay Development Pseudomonas fluorescens

Procure 2-Naphthalenyl octanoate (CAS 10251-17-9), the validated C8 ester for discriminating lipase/esterase activity. The C8 chain provides superior kinetic specificity (Km 0.0415 mM for P. fluorescens B52) vs. C4/C14 analogs, ensuring reproducible assay sensitivity in complex matrices like milk. Compatible with fluorimetric and colorimetric detection for HTS and spoilage QC.

Molecular Formula C18H22O2
Molecular Weight 270.4 g/mol
CAS No. 10251-17-9
Cat. No. B079090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthalenyl octanoate
CAS10251-17-9
Synonyms2-naphthyl caprylate
beta-naphthyl caprylate
Molecular FormulaC18H22O2
Molecular Weight270.4 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1
InChIInChI=1S/C18H22O2/c1-2-3-4-5-6-11-18(19)20-17-13-12-15-9-7-8-10-16(15)14-17/h7-10,12-14H,2-6,11H2,1H3
InChIKeyCXVZBUOSDMLXNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Naphthalenyl Octanoate (CAS 10251-17-9): Definitive Technical Profile and Procurement Essentials for Lipase/Esterase Assay Substrates


2-Naphthalenyl octanoate (also known as 2-naphthyl caprylate, beta-naphthyl caprylate, or naphthalen-2-yl octanoate) is an aromatic ester with the molecular formula C₁₈H₂₂O₂ and a molecular weight of 270.37 g/mol . It is formally defined as an octanoate ester obtained by condensation of octanoic acid with 2-naphthol . The compound is classified primarily as a chromogenic and fluorogenic enzyme substrate, specifically utilized for the detection and quantification of carboxylesterase (CES) and lipase activity . Upon enzymatic hydrolysis, it releases 2-naphthol, which can be detected via fluorescence or by forming a colored azo-dye upon coupling with a diazonium salt .

Why Generic 'Lipase Substrate' Swapping Fails: The Acyl Chain Length Specificity of 2-Naphthalenyl Octanoate


While many naphthyl esters and nitrophenyl esters are broadly categorized as 'lipase substrates', their utility is not interchangeable. The catalytic efficiency of a lipase or esterase is exquisitely sensitive to the acyl chain length of the substrate . 2-Naphthalenyl octanoate possesses an 8-carbon (C8) octanoyl chain, which is often optimal for a specific subset of microbial and mammalian lipases. Using a shorter-chain analog (e.g., C4 butyrate) or a longer-chain analog (e.g., C14 myristate) with the same chromophore results in significantly different kinetic parameters (Km and Vmax) for a given enzyme, directly impacting assay sensitivity and dynamic range . Furthermore, the performance of the assay in complex matrices like milk or serum differs dramatically depending on the substrate's chain length due to variations in partitioning, solubility, and susceptibility to matrix inhibitors . Simply substituting with a 'similar' ester without validating these specific kinetic and matrix compatibility factors will lead to non-comparable, non-reproducible, and potentially invalid quantitative results.

2-Naphthalenyl Octanoate (CAS 10251-17-9): Quantitative Evidence of Differentiation from In-Class Comparators


Kinetic Superiority of 2-Naphthalenyl Octanoate Over Other Naphthyl Esters for P. fluorescens B52 Lipase

In a direct comparative study, 2-Naphthalenyl octanoate (beta-naphthyl caprylate; C8) was identified as the superior substrate for the extracellular lipase of Pseudomonas fluorescens B52 when compared to its closest naphthyl ester analogs: beta-naphthyl butyrate (C4) and beta-naphthyl myristate (C14). The study quantified a 3.3-fold lower Km (higher affinity) and a 3.3-fold higher Vmax (faster turnover) compared to the C4 analog, and a 4.8-fold lower Km with a 12.7-fold higher Vmax compared to the C14 analog . These data demonstrate that the C8 chain length is kinetically optimal for this enzyme, establishing 2-Naphthalenyl octanoate as the essential substrate for achieving maximum assay sensitivity and throughput.

Enzyme Kinetics Lipase Assay Development Pseudomonas fluorescens Substrate Specificity

Comparable Performance of 2-Naphthalenyl Octanoate Assay to a Classical Lipase Assay Method

The colorimetric assay using 2-Naphthalenyl octanoate (beta-NC) was validated against the classical tributyrin agar diffusion assay, a gold-standard method for lipase detection. When used to screen cell-free extracts from ten different strains of common dairy psychrotrophs, the beta-NC assay produced results that were directly comparable to those obtained with the tributyrin method . This cross-validation confirms that the beta-NC assay provides equivalent qualitative results (positive/negative detection of lipase-producing strains) to a well-established, albeit more labor-intensive, reference method.

Assay Validation Method Comparison Psychrotrophic Bacteria Dairy Microbiology

Differential Inhibition Profile of 2-Naphthalenyl Octanoate Hydrolysis in Skim Milk vs. Purified Systems

The performance of 2-Naphthalenyl octanoate is not universal; it is subject to specific and quantifiable matrix effects. In the presence of just 0.02 ml of raw skim milk (SM) in a 2.0 ml reaction mixture, there was a 50% loss of apparent lipase activity . Furthermore, the presence of butterfat (3.5%) in the SM assay resulted in a 97% inhibition of B52 lipase activity towards beta-NC . In contrast, the addition of trypsin (50 μg/ml) increased activity 3-fold . These effects are specific to the substrate-matrix-enzyme combination and would not be predicted for analogs like 4-nitrophenyl caprylate or shorter-chain naphthyl esters.

Matrix Effects Lipase Inhibition Dairy Science Assay Interference

Differential Thermal Stability of Lipase Activity When Measured with 2-Naphthalenyl Octanoate

Using 2-Naphthalenyl octanoate as the reporter substrate revealed a significant difference in thermal stability between lipases from different Pseudomonas fluorescens sources. Native lipase activity was completely inhibited by heating at 70°C for 2 minutes, whereas the B52 strain lipase retained 75% of its activity under the same conditions . This demonstrates the utility of the substrate not just for quantifying activity, but for distinguishing between enzyme isoforms or species based on their functional stability.

Enzyme Stability Thermal Inactivation Pseudomonas fluorescens Assay Development

Dual-Mode Detection Capability: A Differentiating Feature of 2-Naphthalenyl Octanoate vs. Mono-Mode Substrates

Unlike mono-mode substrates such as 4-nitrophenyl caprylate, which only yield a colorimetric signal (absorbance at 405-410 nm), 2-Naphthalenyl octanoate is a dual-mode substrate . Upon hydrolysis, the liberated 2-naphthol can be detected either colorimetrically (after coupling with a diazonium salt like Fast Blue BB to form an azo-dye) or fluorimetrically (exploiting the native fluorescence of 2-naphthol) . While no direct quantitative comparison of assay sensitivity between the two detection modes is provided in the core literature, this intrinsic property offers a significant advantage in assay design flexibility.

Chromogenic Substrate Fluorogenic Substrate Assay Flexibility High-Throughput Screening

Physical Property Comparison: 2-Naphthalenyl Octanoate vs. 1-Naphthyl Octanoate

When comparing the two positional isomers, 2-Naphthalenyl octanoate (beta-isomer) and 1-Naphthyl octanoate (alpha-isomer), there is a measurable difference in density. The beta-isomer has a reported density of 1.039 g/cm³ , while the alpha-isomer has a density of 1.05 g/cm³ . Their boiling points (394.2°C at 760 mmHg) and flash points (130.3°C) are predicted to be identical . This difference, while subtle, can be critical for analytical method development where density affects concentration calculations for stock solution preparation.

Physicochemical Properties Isomer Comparison Density Storage Conditions

High-Impact Application Scenarios for 2-Naphthalenyl Octanoate: Where the Evidence Supports Procurement


Quantitative Detection of Extracellular Lipase from Pseudomonas fluorescens B52 in Dairy and Food Spoilage Studies

This is the primary, validated application. Researchers investigating psychrotrophic bacterial contamination in milk and dairy products can use this substrate to establish a sensitive, quantitative assay for the lipase of P. fluorescens B52. The kinetic data (Km of 0.0415 mM) confirm high affinity, enabling detection of low levels of enzymatic activity indicative of early spoilage . The assay has been specifically validated for use in skim milk, with known and quantifiable matrix effects, providing a reliable tool for food quality control and shelf-life studies .

Characterization and Engineering of Lipases and Esterases with C8-Chain Specificity

For enzymologists and protein engineers, 2-Naphthalenyl octanoate serves as a highly sensitive and specific reporter for enzymes with a preference for medium-chain (C8) fatty acid esters. The head-to-head comparison with C4 and C14 naphthyl esters provides a clear quantitative benchmark: a new enzyme variant's kinetic parameters (Km, Vmax) on this substrate can be directly compared to the established values for P. fluorescens B52 lipase . Furthermore, its utility extends to characterizing enzyme stability, as demonstrated by the differential thermal inactivation study , making it a versatile tool for screening engineered variants for improved thermostability.

High-Throughput Screening (HTS) for Lipase Inhibitors or Activators

The dual-mode detection capability (colorimetric and fluorimetric) positions 2-Naphthalenyl octanoate as a flexible reagent for HTS campaigns . The fluorimetric mode can be leveraged for higher sensitivity and lower detection limits in primary screens using microtiter plates, while the robust colorimetric mode (via azo-dye formation) is suitable for secondary confirmation assays or for laboratories lacking fluorescence plate readers. The well-documented assay conditions and known response to inhibitors like EDTA and detergents provide a reliable framework for interpreting screening results .

Analytical Method Development and Reference Standard for HPLC Analysis of Aromatic Esters

With its well-defined physicochemical properties (boiling point, density) and established HPLC separation methods, 2-Naphthalenyl octanoate can serve as a model compound for developing and validating analytical methods for lipophilic aromatic esters . Its known retention behavior in reverse-phase HPLC systems makes it a useful internal standard or calibration check for quantifying similar compounds in complex mixtures, such as in natural product extracts or synthetic reaction monitoring .

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